molecular formula C5H3BrN4O B12362725 3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12362725
M. Wt: 215.01 g/mol
InChI Key: JUOKSSPTEQKNIL-UHFFFAOYSA-N
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Description

3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common method includes the reaction of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under controlled microwave irradiation . Another approach involves the bromination of 4-aminopyrazolo[3,4-d]pyrimidines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs). The compound inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3BrN4O

Molecular Weight

215.01 g/mol

IUPAC Name

3-bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1-2H,(H,7,8,10,11)

InChI Key

JUOKSSPTEQKNIL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=C(C2C(=O)N1)Br

Origin of Product

United States

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